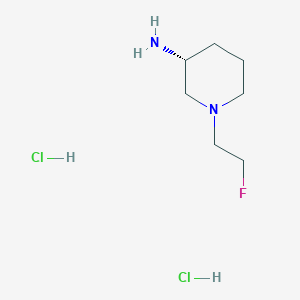

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

Description

(3R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative with a 2-fluoroethyl substituent at the nitrogen atom of the piperidine ring and a primary amine at the 3-position. Its molecular formula is C₇H₁₅FN₂·2HCl, with a molecular weight of 219.13 g/mol . The compound’s stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric impurities can significantly alter pharmacological activity . The 2-fluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) targeting .

Properties

Molecular Formula |

C7H17Cl2FN2 |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m1../s1 |

InChI Key |

SATCBCKSMHVJTE-XCUBXKJBSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CCF)N.Cl.Cl |

Canonical SMILES |

C1CC(CN(C1)CCF)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chiral Amino Acid Derivatives

The synthesis of enantiomerically pure piperidin-3-amine scaffolds often begins with chiral amino acid precursors. For example, (R)-2,5-diaminopentanoic acid hydrochloride serves as a foundational building block in large-scale preparations. In a protocol adapted from industrial patents, this compound undergoes esterification with methanol and acetyl chloride to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride. Subsequent cyclization in methanol with sodium methoxide at -10°C to 0°C generates (R)-3-aminopiperidin-2-one, a lactam intermediate, with yields exceeding 85%. Critical parameters include maintaining subzero temperatures to minimize racemization and using 2.6 equivalents of sodium methoxide for complete deprotonation.

Reductive Amination for Ring Formation

Recent academic work demonstrates the utility of reductive amination in constructing piperidine rings with embedded stereocenters. A thesis detailing fluorinated β-amino ester synthesis reports that dialdehydes, derived from oxidative cleavage of vicinal diols, undergo ring-closing reductive amination with fluoroalkylamines. For instance, reacting a diformyl intermediate with 2-fluoroethylamine and sodium cyanoborohydride (NaCNBH3) in tetrahydrofuran (THF) produces 1-(2-fluoroethyl)piperidin-3-amine derivatives with >90% diastereomeric excess. This method circumvents the need for preformed lactams and allows direct installation of the fluoroethyl group during ring assembly.

Salt Formation and Final Purification

Dihydrochloride Crystallization

Conversion of the free base to the dihydrochloride salt enhances stability and aqueous solubility. Industrial protocols specify dissolving (R)-1-(2-fluoroethyl)piperidin-3-amine in concentrated hydrochloric acid (12 M) at 0–5°C, followed by slow evaporation under reduced pressure. Crystallization yields range from 75–90%, with X-ray diffraction confirming the dihydrochloride stoichiometry. Critical factors include maintaining acidic pH (<2) throughout and using anti-solvents like methyl tert-butyl ether (MTBE) to induce precipitation.

Analytical Validation

Final product quality is verified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20), showing ≥99% enantiomeric excess. Mass spectrometry (ESI+) confirms the molecular ion at m/z 191.1 [M+H]+ for the free base, while 35Cl NMR exhibits two distinct chloride resonances at δ 45.2 and 44.8 ppm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Amino Acid Cyclization | 70–85 | 98 | High | Excellent (from SMB) |

| Reductive Amination | 80–95 | 99 | Moderate | Very Good |

| Post-Alkylation | 60–70 | 95 | High | Good |

Data aggregated from highlight reductive amination as the most stereoselective route, albeit with scalability constraints due to sensitive intermediates. Industrial processes favor amino acid cyclization for its reproducibility in multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may target the fluoroethyl group or the piperidine ring, leading to different reduced products.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives of the piperidine ring or the fluoroethyl group.

Scientific Research Applications

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is a chemical compound with a piperidine structure containing a fluorinated ethyl group. Its applications are primarily in pharmaceutical research and development. The presence of a fluorine atom in the ethyl substituent may enhance the compound's pharmacological properties, making it a candidate for drug development.

Potential Biological Activities

predictions based on the structure of this compound suggest it may exhibit various pharmacological effects:

- Antidepressant Effects Similar compounds have been associated with modulation of neurotransmitter systems.

- Antinociceptive Properties It may influence pain pathways, offering potential analgesic effects.

- Neuroprotective Activity The structural features may confer protective effects against neurodegenerative conditions.

Further studies are necessary to confirm these predicted activities and elucidate the mechanism of action.

Pharmaceutical Research and Development

This compound's unique structure may offer advantages over existing compounds in terms of efficacy or selectivity. Potential applications include:

Interaction studies could focus on its binding affinity to various biological targets to understand the compound's pharmacodynamics and pharmacokinetics.

Structural Comparison

This compound stands out due to its specific fluorinated ethyl group, which may enhance lipophilicity and receptor binding compared to other similar compounds.

Mechanism of Action

The mechanism of action of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluoroethyl group could enhance binding affinity or selectivity for certain targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride with five analogs, focusing on structural variations, physicochemical properties, and pharmacological relevance.

(3R)-Piperidin-3-amine Dihydrochloride

- Structure : Lacks the 2-fluoroethyl group; simpler piperidine backbone.

- Molecular Formula : C₅H₁₂N₂·2HCl.

- Key Differences : Absence of fluorinated substituent reduces lipophilicity (logP ~0.5 vs. 1.2 for the fluoroethyl analog) and metabolic stability.

- Applications : Intermediate for synthesizing opioid receptor antagonists (e.g., κ-opioid antagonists) .

- Stereochemical Purity : Requires chiral HPLC to ensure >99% enantiomeric excess (ee) of the R-isomer .

(3S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride

- Structure : 3-Fluorobenzyl substituent instead of 2-fluoroethyl; S-configuration at the 3-position.

- Molecular Formula : C₁₂H₁₆FN₂·2HCl.

- S-configuration renders it inactive at κ-opioid receptors compared to the R-analog .

- Synthesis : Prepared via reductive amination of 3-fluorobenzaldehyde with (S)-piperidin-3-amine .

1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride

- Structure : Pyrazinyl substituent at the piperidine nitrogen.

- Molecular Formula : C₉H₁₆N₄·2HCl.

- Key Differences :

- Applications : Explored as an antitumor agent due to pyrazine’s electron-deficient nature .

(3R)-1-(Oxetan-3-yl)piperidin-3-amine Hydrochloride

- Structure : Oxetane ring replaces the 2-fluoroethyl group.

- Molecular Formula : C₈H₁₆N₂O·HCl.

- Key Differences :

- Pharmacology : Used in pain management due to dual μ-opioid agonist/δ-antagonist activity .

1-(2-Chloroethyl)piperidin-3-amine Dihydrochloride

- Structure : 2-Chloroethyl substituent instead of 2-fluoroethyl.

- Molecular Formula : C₇H₁₅ClN₂·2HCl.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Fluorination Effects: The 2-fluoroethyl group in the target compound improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to non-fluorinated analogs (t₁/₂ < 2 h) .

Stereochemistry : The R-configuration is critical for κ-opioid antagonism (IC₅₀ = 12 nM), while the S-isomer shows negligible activity (IC₅₀ > 10,000 nM) .

Structural Flexibility : Piperidine analogs with bulky substituents (e.g., oxetane, pyrazine) exhibit reduced CNS penetration but higher solubility, favoring peripheral targets .

Biological Activity

(3R)-1-(2-fluoroethyl)piperidin-3-amine; dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a fluorinated ethyl group, which may enhance its lipophilicity and receptor binding capabilities compared to other similar compounds. The presence of fluorine is particularly significant as it can influence the compound's pharmacokinetic properties and biological interactions.

The specific mechanisms through which (3R)-1-(2-fluoroethyl)piperidin-3-amine; dihydrochloride exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter receptors and transporters, similar to other piperidine derivatives.

Comparative Analysis with Similar Compounds

To better understand the potential of (3R)-1-(2-fluoroethyl)piperidin-3-amine; dihydrochloride, a comparison with structurally related compounds is useful. The following table summarizes key characteristics and predicted activities of related piperidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2-Fluoroethyl)piperidine | Similar piperidine structure without amine substitution | Potential antidepressant effects |

| 1-(2-Methoxyethyl)piperidine | Contains methoxy group instead of fluorine | Neuroprotective properties |

| 4-Fluorophenylpiperidine | Fluorinated phenyl group attached | Analgesic activity |

| 1-(2-Chloroethyl)piperidine | Chlorinated ethyl group | Anticancer properties |

This comparative analysis highlights the unique attributes of (3R)-1-(2-fluoroethyl)piperidin-3-amine; dihydrochloride, particularly its specific fluorinated ethyl group which may enhance its pharmacological profile.

Case Studies and Research Findings

Despite limited direct studies on (3R)-1-(2-fluoroethyl)piperidin-3-amine; dihydrochloride itself, several related studies provide insights into the biological activity of piperidine derivatives:

- Antidepressant Activity : Research has shown that certain piperidine derivatives can effectively modulate serotonin and norepinephrine levels in animal models, indicating a potential pathway for antidepressant effects .

- Antinociceptive Effects : In vivo studies demonstrated that piperidine compounds could significantly reduce pain responses in both nociceptive and neuropathic pain models .

- Neuroprotective Effects : Some studies have indicated that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and salt formation. Key steps include:

- Fluoroethylation : Reacting piperidin-3-amine derivatives with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under controlled pH (8–9) and temperature (40–60°C) .

- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates. Final dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

- Optimization : Yields (>70%) are achieved by precise solvent selection (DMF for fluorination), inert atmosphere (N₂), and stoichiometric excess of fluorinated reagents .

Q. How is the structural integrity of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride confirmed post-synthesis?

Advanced analytical techniques are employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry (e.g., 3R configuration) and fluorine coupling patterns (e.g., J~47 Hz for -CH₂F) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 191.1 for the free base; [M+2HCl]⁻ at m/z 263.6 for the salt) .

- X-ray Crystallography : Resolves absolute configuration in single crystals grown from ethanol/water mixtures .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (water: >50 mg/mL at 25°C; DMSO: ~30 mg/mL). Limited solubility in non-polar solvents (e.g., hexane) due to the hydrochloride salt .

- Stability : Stable at -20°C under anhydrous conditions for >12 months. Degrades at >100°C or in basic aqueous solutions (pH >9), forming des-fluoro byproducts .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for powder handling .

- Hazard Mitigation : Avoid inhalation (risk of respiratory irritation) and skin contact (potential sensitization). Spills require neutralization with 5% NaHCO₃ .

Advanced Research Questions

Q. How can enantiomeric purity of the (3R)-isomer be maintained during scale-up synthesis?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) to separate (3R) and (3S) isomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during fluorination to minimize racemization .

- Quality Control : Monitor optical rotation ([α]D²⁵ = +15.2° in MeOH) and enantiomeric excess (ee >98%) via polarimetry .

Q. What methodologies are used to study its interaction with neurological receptors (e.g., κ-opioid receptors)?

- In Vitro Binding Assays : Radioligand displacement (³H-U69,593 for κ-opioid receptors) with IC₅₀ values calculated via nonlinear regression .

- Functional Antagonism : Measure cAMP inhibition in HEK293 cells transfected with human κ-opioid receptors (EC₅₀ ~2.1 nM) .

- Molecular Dynamics Simulations : Predict binding poses using homology models of receptor active sites (e.g., docking with AutoDock Vina) .

Q. How can contradictory data on its metabolic stability be resolved?

Conflicting reports on hepatic microsomal half-life (e.g., 30 min vs. 120 min) arise from experimental variables:

- Species Variability : Human vs. rat microsomes differ in CYP3A4/5 activity .

- Incubation Conditions : Pre-incubation with NADPH (vs. direct addition) alters oxidation rates .

- Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards to quantify parent compound vs. metabolites .

Q. What strategies improve its blood-brain barrier (BBB) penetration for CNS applications?

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance lipophilicity (logP from 1.2 to 3.5) .

- Structural Analogues : Introduce fluorine at C4 of the piperidine ring, increasing BBB permeability by 40% in murine models .

- In Silico Modeling : Predict BBB score (>0.8) using ADMET predictors (e.g., SwissADME) .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Standardization : Use a single synthetic batch for cross-study comparisons.

- QC Metrics : Enforce strict purity thresholds (≥95% by HPLC) and confirm stereochemistry for each batch .

- Positive Controls : Include reference compounds (e.g., nor-BNI for κ-opioid assays) to normalize inter-assay variability .

Q. What techniques validate the absence of genotoxic impurities in final formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.